molecular formula C12H12N4O2S B14154730 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide CAS No. 3420-00-6

4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide

Cat. No.: B14154730
CAS No.: 3420-00-6
M. Wt: 276.32 g/mol
InChI Key: RNJKCWOGTITGAH-UHFFFAOYSA-N
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Description

4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of sulfonohydrazides, which are characterized by the presence of a sulfonyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide typically involves the condensation of benzenesulfonylhydrazine with an appropriate diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the condensation of benzenesulfonylhydrazine with benzo[d][1,3]dioxole carbaldehyde can be performed in the presence of a suitable solvent such as acetone, ethyl acetate, or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides. These products have diverse applications in different fields .

Scientific Research Applications

4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl benzenesulfonohydrazide
  • 4-Methoxy benzenesulfonohydrazide
  • 4-(Phenyldiazenyl)phenyl benzene sulfonate

Uniqueness

4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of both an azo group and a sulfonohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

3420-00-6

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

4-phenyldiazenylbenzenesulfonohydrazide

InChI

InChI=1S/C12H12N4O2S/c13-16-19(17,18)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9,16H,13H2

InChI Key

RNJKCWOGTITGAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN

Origin of Product

United States

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